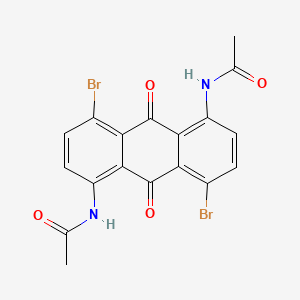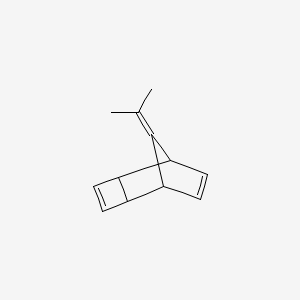
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple rings, including four-membered, five-membered, six-membered, seven-membered, and eight-membered rings . Its intricate structure makes it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves multiple steps, typically starting with simpler organic molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the tricyclic structure. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling complex organic reactions. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted tricyclic compounds.
Aplicaciones Científicas De Investigación
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo(4.2.1.02,5)nona-3,7-diene: A similar tricyclic compound without the 9-(1-methylethylidene) group.
Bicyclo(4.2.1)nonane: A related bicyclic compound with a simpler structure.
Cyclohexane: A monocyclic compound with a six-membered ring.
Uniqueness
Tricyclo(4.2.1.02,5)nona-3,7-diene, 9-(1-methylethylidene)-,(1alpha,2alpha,5alpha,6alpha)- is unique due to its complex tricyclic structure and the presence of multiple ring systems. This complexity provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
27237-73-6 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
9-propan-2-ylidenetricyclo[4.2.1.02,5]nona-3,7-diene |
InChI |
InChI=1S/C12H14/c1-7(2)12-10-5-6-11(12)9-4-3-8(9)10/h3-6,8-11H,1-2H3 |
Clave InChI |
JVSQYAKRTBPSLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C2C=CC1C3C2C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


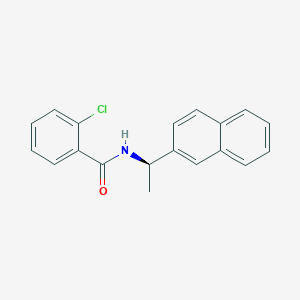
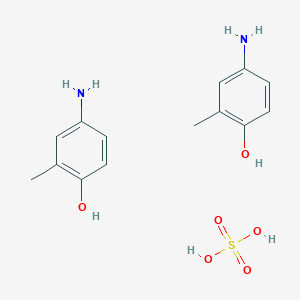
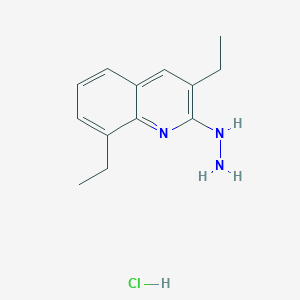
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)

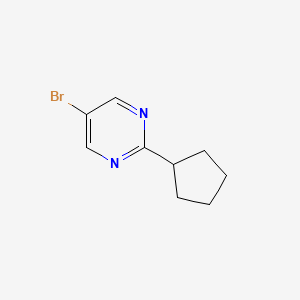
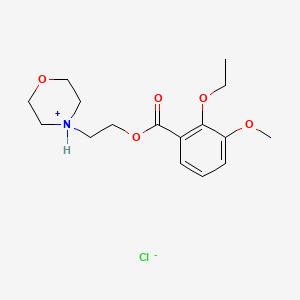
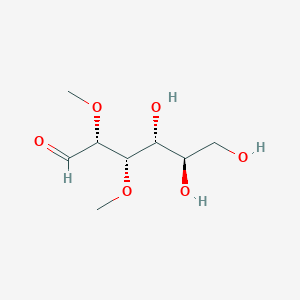
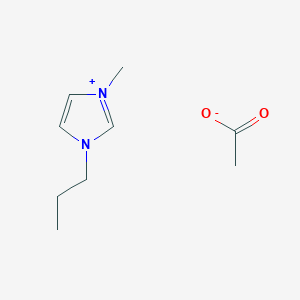
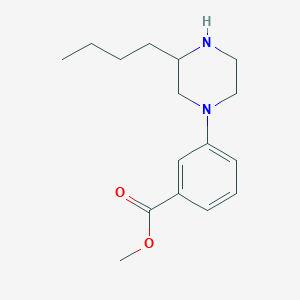
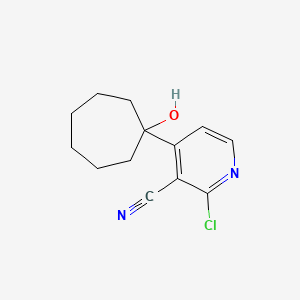
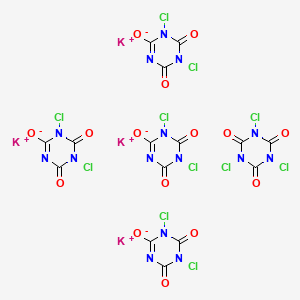
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
